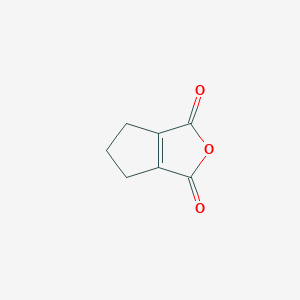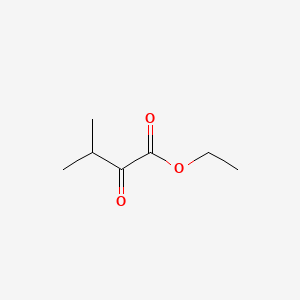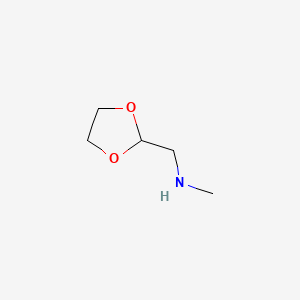
1-Cyclopentene-1,2-dicarboxylic anhydride
Overview
Description
1-Cyclopentene-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C7H6O3. It is a valuable dienophile in Diels-Alder reactions, which are widely used in organic synthesis to form cyclic compounds. This compound is known for its utility in the synthesis of complex molecular structures, including those found in natural products and pharmaceuticals .
Preparation Methods
1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride under Diels-Alder reaction conditions. The reaction typically requires heating to facilitate the formation of the desired anhydride product .
In industrial settings, the compound can be produced by the catalytic oxidation of cyclopentene. This method involves the use of a suitable catalyst, such as vanadium pentoxide, and an oxidizing agent like air or oxygen. The reaction is carried out at elevated temperatures to achieve high yields of the anhydride .
Chemical Reactions Analysis
1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Diels-Alder Reactions: As a dienophile, it reacts with dienes to form six-membered ring compounds. This reaction is typically carried out under thermal conditions.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding diacid. This reaction is usually performed in the presence of water or aqueous acid.
Scientific Research Applications
1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Polymer Chemistry: The compound is employed in the preparation of polymeric materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride in Diels-Alder reactions involves the formation of a cyclic transition state between the dienophile and the diene. This transition state leads to the formation of a new six-membered ring with the incorporation of the anhydride moiety. The reaction is facilitated by the electron-withdrawing nature of the anhydride group, which enhances the reactivity of the dienophile .
Comparison with Similar Compounds
1-Cyclopentene-1,2-dicarboxylic anhydride can be compared with other similar compounds, such as:
Maleic Anhydride: Both compounds are used as dienophiles in Diels-Alder reactions, but this compound offers a different reactivity profile due to its cyclic structure.
Phthalic Anhydride: While phthalic anhydride is also an anhydride, it is primarily used in the production of plasticizers and resins, whereas this compound is more specialized for organic synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPFLCLIBNHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315061 | |
| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3205-94-5 | |
| Record name | 3205-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1580951.png)












